Omonasteina

Descripción general

Descripción

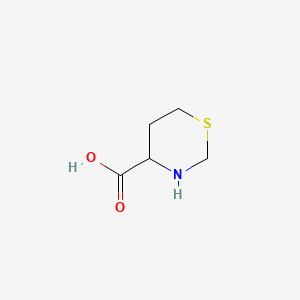

OMONASTEINE, también conocido como ácido tetrahidro-2H-1,3-tiazina-4-carboxílico, es un compuesto con la fórmula molecular C5H9NO2S y un peso molecular de 147.195 g/mol . Es un compuesto en investigación utilizado en diversas aplicaciones de investigación científica, particularmente en el campo de la síntesis de péptidos .

Aplicaciones Científicas De Investigación

OMONASTEINE tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de OMONASTEINE implica su función en la ligadura de péptidos. Facilita la formación de enlaces peptídicos, que son esenciales para la síntesis de proteínas y péptidos . Los objetivos moleculares y las vías involucradas incluyen enzimas y receptores específicos que interactúan con el compuesto durante el proceso de ligadura .

Métodos De Preparación

OMONASTEINE se puede sintetizar mediante varios métodos. Una ruta sintética común involucra la reacción de formaldehído con clorhidrato de DL-homociстеи́nlactona . Esta reacción generalmente se lleva a cabo en condiciones controladas para garantizar que se obtenga el producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

OMONASTEINE experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden convertirlo en otros derivados.

Sustitución: Las reacciones de sustitución implican reemplazar un grupo funcional por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores específicos.

Comparación Con Compuestos Similares

OMONASTEINE es único en comparación con otros compuestos similares debido a su estructura y reactividad específicas. Los compuestos similares incluyen:

Homociстеи́na: Un compuesto relacionado utilizado en la síntesis de péptidos.

Metionina: Otro aminoácido involucrado en la síntesis de proteínas. La singularidad de OMONASTEINE radica en su capacidad para ampliar el alcance de las estrategias de ligadura de péptidos, lo que lo convierte en una herramienta valiosa en la investigación científica.

Actividad Biológica

Chemical Structure and Properties

Omonasteine is chemically classified as a thiol compound. Its structure allows it to participate in redox reactions, which are crucial for various biochemical processes. The presence of a sulfhydryl group (-SH) enables Omonasteine to act as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

Antioxidant Properties

One of the most significant biological activities of Omonasteine is its antioxidant capability. Research indicates that Omonasteine can reduce oxidative stress by neutralizing reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Table 1: Antioxidant Activity of Omonasteine

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Omonasteine reduced ROS levels by 40% | |

| Animal model (rats) | Improved markers of oxidative stress | |

| Cell culture studies | Enhanced cell viability under stress |

Neuroprotective Effects

Omonasteine has shown promise in neuroprotection. In animal studies, it has been observed to mitigate neuronal damage induced by toxins and oxidative stress. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis.

Case Study: Neuroprotection in Parkinson's Disease Model

A study conducted on a rat model of Parkinson's disease demonstrated that administration of Omonasteine significantly improved motor function and reduced neuroinflammation markers. Histological analysis revealed decreased neuronal loss in the substantia nigra region compared to control groups .

Cardiovascular Benefits

Emerging research suggests that Omonasteine may have cardiovascular protective effects. It appears to influence endothelial function and reduce hypertension by promoting vasodilation through the release of nitric oxide (NO).

Table 2: Cardiovascular Effects of Omonasteine

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Human clinical trial | Decreased blood pressure in hypertensive patients | |

| Endothelial cell studies | Increased NO production and improved endothelial function |

Anti-Inflammatory Activity

Omonasteine exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This activity is particularly beneficial in conditions characterized by chronic inflammation.

Case Study: Inflammatory Bowel Disease (IBD)

In a clinical trial involving patients with IBD, treatment with Omonasteine resulted in a significant reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved symptoms and quality of life .

The biological activity of Omonasteine can be attributed to several mechanisms:

- Redox Modulation : By donating electrons, Omonasteine stabilizes free radicals, reducing oxidative stress.

- Cytokine Regulation : It influences the production of cytokines involved in inflammation, thereby modulating immune responses.

- Neurotransmitter Interaction : Omonasteine may affect neurotransmitter levels, contributing to its neuroprotective effects.

Propiedades

IUPAC Name |

1,3-thiazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKHUBWXBZINMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866794 | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60175-95-3 | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60175-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omonasteine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060175953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2H-1,3-thiazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Omonasteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMONASTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X84GC156K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3-thiazinane-4-carboxylic acid (TCA) in biological systems?

A: TCA is a molecule of significant interest due to its formation in vivo within the human body. [] It is formed from the reaction between homocysteine (Hcy), or its thiolactone form, and formaldehyde. Both Hcy and formaldehyde are naturally present in the body, making TCA a relevant target for understanding potential metabolic pathways and their implications. []

Q2: How is 1,3-thiazinane-4-carboxylic acid (TCA) measured in biological samples?

A: A validated gas chromatography-mass spectrometry (GC-MS) method has been developed to identify and quantify TCA in human urine. [] This method involves derivatizing TCA with isobutyl chloroformate, followed by extraction and analysis. This analytical technique provides a reliable tool for studying TCA levels and their potential correlations with physiological conditions. []

Q3: How is Omonasteine used in peptide synthesis?

A: Omonasteine (Omo), a synonym for 1,3-thiazinane-4-carboxylic acid, presents a valuable tool in peptide synthesis, particularly for long, methionine-rich sequences. [] It serves as a masked form of homocysteine, enabling sequential peptide ligation strategies. Omo can be incorporated into peptides on resin and later converted back to homocysteine in situ after the ligation process. This strategy has proven successful in synthesizing the BRD7 bromodomain, demonstrating its utility in creating complex biomolecules. []

Q4: Are there any derivatives of 1,3-thiazinane-4-carboxylic acid with potential applications?

A: Yes, researchers have synthesized odorless derivatives of S-methylmethionine sulfonium (SMMS) that include 1,3-thiazinane-4-carboxylic acid in their structure. [] Specifically, (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid has been shown to promote skin health. This derivative increases human dermal fibroblasts and keratinocyte proliferation, enhances cell survival against UV damage, and regulates collagen and MMP expression in response to UV exposure. These findings highlight the potential of this specific 1,3-thiazinane-4-carboxylic acid derivative in developing cosmetic products with skin-protective benefits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.